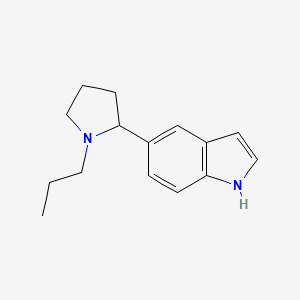

5-(1-Propylpyrrolidin-2-yl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20N2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

5-(1-propylpyrrolidin-2-yl)-1H-indole |

InChI |

InChI=1S/C15H20N2/c1-2-9-17-10-3-4-15(17)13-5-6-14-12(11-13)7-8-16-14/h5-8,11,15-16H,2-4,9-10H2,1H3 |

InChI Key |

MKYDDJGRPPDIMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCC1C2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 1 Propylpyrrolidin 2 Yl 1h Indole and Its Structural Analogues

Strategic Approaches for Indole (B1671886) Ring System Construction

The indole scaffold is a cornerstone of many natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction. These range from well-established, century-old reactions to modern, metal-catalyzed techniques that offer greater efficiency and functional group tolerance.

Established Indole Synthesis Reactions (e.g., Leimgruber-Batcho Indole Synthesis)

The Leimgruber-Batcho indole synthesis is a highly effective and popular method for producing indoles, particularly noted for its high yields and mild conditions. clockss.orgillinois.edu This two-step process begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine (B122466) to form a stable enamine intermediate. illinois.edu This intermediate is then subjected to reductive cyclization to yield the final indole product. clockss.org A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or titanium(III) chloride. clockss.orgacgpubs.org

The versatility of the Leimgruber-Batcho synthesis is demonstrated by its application to a wide range of substituted o-nitrotoluenes, allowing for the preparation of diverse indole derivatives. researchgate.netresearchgate.net Recent advancements have focused on streamlining this process, including the development of one-pot procedures and the use of microwave assistance to accelerate the reaction. researchgate.netresearchgate.net

| Starting Material (o-Nitrotoluene Derivative) | Enamine Formation Conditions | Reductive Cyclization Conditions | Product (Indole Derivative) | Yield (%) | Reference |

| 4-Chloro-2-nitrotoluene | DMF-DMA, Pyrrolidine, Dioxane, 45°C | FeCl₃·6H₂O, Hydrazine Hydrate | 5-Chloroindole | 92 | researchgate.net |

| 4-Methyl-2-nitrotoluene | DMF-DMA, Pyrrolidine, Dioxane, 45°C | FeCl₃·6H₂O, Hydrazine Hydrate | 5-Methylindole | 95 | researchgate.net |

| 4-Methoxy-2-nitrotoluene | DMF-DMA, Pyrrolidine, Dioxane, 45°C | FeCl₃·6H₂O, Hydrazine Hydrate | 5-Methoxyindole | 93 | researchgate.net |

| 6-Benzyloxy-2-nitrotoluene | DMF-DMA, Pyrrolidine, DMF, 110°C | Raney Nickel, Hydrazine Hydrate | 4-Benzyloxyindole | 95 (enamine), then cyclized | orgsyn.org |

| Methyl 2-methyl-3-nitrobenzoate | DMF-DMA, DMF, 130°C | TiCl₃ | Methyl indole-4-carboxylate | 73 | acgpubs.org |

Emerging Indole Formation Techniques (e.g., Palladium-Catalyzed Annulative Alkylation, C-H Functionalization)

Modern synthetic chemistry has seen the rise of powerful transition-metal-catalyzed methods for indole synthesis, offering novel pathways with high regioselectivity and efficiency.

Palladium-Catalyzed Annulative Alkylation: This strategy involves the construction of the indole ring through a palladium-catalyzed annulation process. For instance, a palladium-catalyzed annulative allylic alkylation (AAA) reaction of 2-(indol-2-yl)phenols with dual allylic electrophiles has been developed to synthesize tetracyclic medium-sized cyclic ethers that possess a bridged aryl-indole scaffold. nih.gov While this specific example builds upon a pre-existing indole, the principles of palladium-catalyzed annulation are broadly applicable to the de novo synthesis of the indole core itself.

C-H Functionalization: Direct C-H functionalization has emerged as a highly atom-economical and powerful tool for constructing and modifying indole rings. journalijar.com This approach avoids the need for pre-functionalized starting materials, directly converting C-H bonds into new C-C or C-heteroatom bonds. Palladium, rhodium, and copper are common catalysts for these transformations. rsc.org The regioselectivity of C-H functionalization can often be controlled by using directing groups attached to the indole nitrogen or by the inherent reactivity of the indole C-H bonds (typically C3 or C2). journalijar.comrsc.org For example, Pd(II)-catalyzed C-H arylation of free (NH) indoles with a formyl directing group at the C3-position can lead to C4-arylated products. nih.gov

| Indole Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |

| Indole-3-aldehyde | 4-Iodotoluene | Pd(OAc)₂, AgOAc | HFIP, TFA, 120°C, 3.5h | 4-(p-Tolyl)indole-3-aldehyde | 87 | nih.gov |

| 3-Acetylindole | 4-Iodotoluene | Pd(OAc)₂, AgOAc | HFIP, TFA, 120°C | 2-Acetyl-4-(p-tolyl)indole | 83 | nih.gov |

| N-Pivaloylindole | Styrene | Rh(III) catalyst | - | C7-Alkenylated Indole | - | journalijar.com |

| Free (NH) Indole | Phenylacetylene | K₂PdCl₄, Cs₂CO₃, PivOH | O₂, 100°C | 2-Alkynyl Indole | - | journalijar.com |

Methodologies for Pyrrolidine Ring System Synthesis

The pyrrolidine ring, particularly when chiral and substituted at the 2-position, is another critical structural motif in medicinal chemistry. Its synthesis often focuses on controlling stereochemistry.

Stereoselective and Asymmetric Pyrrolidine Synthesis

Achieving high levels of stereocontrol in pyrrolidine synthesis is paramount, and various asymmetric methods have been developed to this end.

Biocatalytic Approaches: Enzymes offer a green and highly selective route to chiral amines. Transaminases (TAs), for example, can be used for the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones. mdpi.com This method provides access to both enantiomers with high enantiomeric excess (ee) by selecting the appropriate enzyme. mdpi.com

Metal-Catalyzed Carboamination: Palladium-catalyzed intramolecular carboamination of N-Boc-pent-4-enylamines with aryl or alkenyl bromides provides an efficient route to enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines. nih.gov The use of chiral phosphoramidite (B1245037) ligands, such as (R)-Siphos-PE, induces high enantioselectivity in the cyclization process. nih.gov

| Starting Material | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| 5-Chloro-1-phenylpentan-1-one | Transaminase (ATA-117-Rd6) | (R)-2-Phenylpyrrolidine | 90 | >99.5 | mdpi.comwikipedia.org |

| 5-Chloro-1-(p-tolyl)pentan-1-one | Transaminase (ATA-117-Rd6) | (R)-2-(p-Tolyl)pyrrolidine | 85 | >99.5 | mdpi.comwikipedia.org |

| 5-Chloro-1-(4-fluorophenyl)pentan-1-one | Transaminase (PjSTA-R6-8) | (S)-2-(4-Fluorophenyl)pyrrolidine | 65 | 99 | mdpi.comwikipedia.org |

| N-Boc-pent-4-enylamine + 4-Bromobiphenyl | Pd₂(dba)₃, (R)-Siphos-PE | (S)-N-Boc-2-(biphenyl-4-ylmethyl)pyrrolidine | 78 | 82 | nih.gov |

| N-Boc-pent-4-enylamine + 4-Bromo-N,N-dimethylaniline | Pd₂(dba)₃, (R)-Siphos-PE | (S)-N-Boc-2-((4-(dimethylamino)phenyl)methyl)pyrrolidine | 74 | 91 | nih.gov |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

[3+2] Cycloaddition reactions, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, are among the most powerful methods for constructing the pyrrolidine ring. nih.gov This approach allows for the creation of multiple stereocenters in a single, atom-economical step. nih.gov The azomethine ylides are typically generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. nih.gov The stereochemical outcome of the reaction can be controlled by using chiral catalysts, often based on copper(I) or silver(I) complexes, leading to highly enantio- and diastereoselective syntheses of polysubstituted pyrrolidines. researchgate.net

The diastereoselectivity of these reactions can be highly dependent on the substitution pattern of both the azomethine ylide and the dipolarophile, as well as the reaction conditions, often leading to the preferential formation of either the exo or endo cycloadduct. nih.gov

| Azomethine Ylide Precursors | Dipolarophile | Catalyst/Conditions | Product Diastereomeric Ratio (exo:endo) | Yield (%) | Reference |

| Isatin (B1672199), N-Methylglycine | (E)-2-(Benzo[d]thiazol-2-yl)-3-phenylacrylonitrile | Ethanol, reflux | >99:1 (exo) | 94 | nih.gov |

| Isatin, N-Methylglycine | (E)-2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile | Ethanol, reflux | >99:1 (exo) | 96 | nih.gov |

| Isatin, N-Methylglycine | (E)-2-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile | Ethanol, reflux | 85:15 | 85 | nih.gov |

| Isatin, Sarcosine | N-Phenylmaleimide | AgOAc, DBU | >20:1 | 95 | nih.gov |

| Benzaldehyde, Methyl Glycinate | Dimethyl Fumarate | LiBr, DBU | 92:8 | 91 | nih.gov |

Convergent Coupling Strategies for the Indolyl-Pyrrolidinyl Linkage in 5-(1-Propylpyrrolidin-2-yl)-1H-indole and Analogues

A convergent synthesis involves the separate preparation of the key structural fragments of a target molecule, followed by their strategic coupling. For this compound, this would entail the synthesis of a 5-functionalized indole and a 2-functionalized pyrrolidine, which are then joined. Transition-metal-catalyzed cross-coupling reactions are the premier methods for achieving such linkages.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction forms a C-C bond between an organoboron compound and an organohalide. A plausible strategy for the target molecule would involve the coupling of a 5-bromo- or 5-triflyloxy-1H-indole with a 2-(dihydroxyboryl)-N-propylpyrrolidine (pyrrolidine-2-boronic acid) or its corresponding boronate ester. While direct examples for this specific coupling are scarce in the surveyed literature, the Suzuki reaction is widely used for C-C bond formation involving heterocycles. For instance, the successful coupling of 5-bromoindazoles (an indole bioisostere) with N-Boc-2-pyrroleboronic acid demonstrates the feasibility of this approach for linking five-membered nitrogen heterocycles. orgsyn.orgnih.gov The reaction typically employs a palladium catalyst like Pd(dppf)Cl₂ and a base such as K₂CO₃. orgsyn.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org This method is particularly effective for forming C(sp³)-C(sp²) bonds. A convergent synthesis could be envisioned via the coupling of a racemic α-zincated N-Boc-pyrrolidine with a 5-haloindole. nih.gov Enantioconvergent versions of this reaction have been developed, where a chiral catalyst can selectively react with one enantiomer of the racemic organozinc reagent to produce a highly enantioenriched product. nih.gov This would be a powerful method for establishing the desired stereochemistry at the C2 position of the pyrrolidine ring during the coupling step.

Other Cross-Coupling Reactions: Other established cross-coupling reactions like the Stille (organotin), Hiyama (organosilicon), and Kumada (Grignard reagent) couplings could also be adapted for this purpose. For example, the synthesis of Eletriptan, a molecule with a similar 5-substituted indolyl-pyrrolidine core, utilizes the addition of a Grignard reagent derived from 5-bromo-1H-indole to a pyrrolidine-based electrophile, showcasing the utility of organomagnesium compounds in forming the crucial C-C bond. nih.gov

While direct, optimized examples for the convergent synthesis of this compound via these specific cross-coupling reactions are not extensively detailed in the reviewed literature, the principles and general applicability of these powerful synthetic tools provide a clear and viable blueprint for its construction.

Reductive Amination Protocols

Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient method for forming carbon-nitrogen bonds. In the context of synthesizing this compound analogues, this methodology is typically employed in one of two primary ways: N-alkylation of a pre-formed pyrrolidine ring or the formation of the pyrrolidine ring itself.

A common strategy involves the N-alkylation of a 5-(pyrrolidin-2-yl)-1H-indole precursor with propionaldehyde. This reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to its mildness and tolerance for a wide range of functional groups.

Alternatively, a ketone precursor on the pyrrolidine ring can undergo reductive amination with propylamine. The development of enzymatic reductive amination has introduced highly selective and environmentally sustainable options for such transformations. researchgate.net Imine reductase (IRED) enzymes, for example, can catalyze the reductive amination of ketones with primary amines, offering high enantioselectivity. researchgate.netscispace.com

Table 1: Example of Reductive Amination Conditions for N-Alkylation

| Reactant A | Reactant B | Reducing Agent | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 5-(Pyrrolidin-2-yl)-1H-indole | Propionaldehyde | NaBH(OAc)₃ | Dichloromethane (DCM) | High | General Protocol |

Metal-Catalyzed Coupling Reactions (e.g., C-H Activation, Heck Reaction)

Transition metal-catalyzed reactions have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

C-H Activation: Direct C-H activation is an atom-economical approach for forging new bonds, avoiding the need for pre-functionalized starting materials. chemistryviews.org For the synthesis of indole-pyrrolidine scaffolds, palladium, ruthenium, and cobalt catalysts are commonly used. chemistryviews.orgresearchgate.net Ruthenium-catalyzed C2-H arylation of indoles with boronic acids under oxidative conditions has demonstrated a wide tolerance for various functional groups. chemistryviews.org Similarly, palladium-catalyzed C-H functionalization allows for the regioselective arylation of sp³ C-H bonds in pyrrolidines. acs.org These methods provide a powerful means to directly couple the indole and pyrrolidine rings, often guided by a directing group to ensure regioselectivity at the desired position (e.g., C5 of the indole). researchgate.netacs.org

Heck Reaction: The Mizoroki-Heck reaction is a powerful tool for C-C bond formation, typically involving the palladium-catalyzed coupling of an aryl halide with an alkene. nih.gov In synthesizing the this compound framework, an intramolecular Heck reaction can be employed. beilstein-journals.org This strategy might involve a precursor where a 5-bromo- or 5-iodoindole (B102021) is tethered to a pyrrolidine moiety containing an alkene. The palladium catalyst facilitates an intramolecular cyclization to form the desired linkage. beilstein-journals.orgnih.gov Optimization of the Heck reaction often involves screening various palladium sources, phosphine (B1218219) ligands, bases, and solvents to maximize the yield of the cyclized product. beilstein-journals.orgbeilstein-archives.org

Table 2: Comparison of Metal-Catalyzed Coupling Reactions

| Reaction Type | Catalyst/Reagents | Key Features | Potential Application | Reference |

|---|---|---|---|---|

| C-H Activation | Ru(II) or Pd(II) catalysts, directing groups | High atom economy, direct functionalization of C-H bonds. | Direct coupling of a 5-H indole with a pyrrolidine derivative. | chemistryviews.orgacs.org |

Multi-component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating substantial portions of each starting material. nih.govrsc.org These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. nih.govnih.gov

One of the most relevant MCRs for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition. nih.gov This reaction can involve the in-situ generation of an azomethine ylide from an amino acid (like proline or sarcosine) and an aldehyde, which then reacts with a dipolarophile (an alkene-containing molecule) to form the pyrrolidine ring. nih.govnih.gov To create the target structure, an indole derivative functionalized with an alkene could serve as the dipolarophile, reacting with an azomethine ylide generated from proline and propionaldehyde.

The Joullié-Ugi three-component reaction is another powerful MCR that can be adapted for this purpose. acs.org Variations of these MCRs allow for a modular assembly of complex indole-fused heterocycles, providing a versatile platform for creating libraries of structural analogues. rsc.org

Table 3: Overview of Multi-component Reaction Strategies

| MCR Type | Key Reactants | Product Scaffold | Advantages | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Amino acid, aldehyde, dipolarophile | Spirooxindole-pyrrolidines | High efficiency, stereocontrol. | nih.gov |

| Ugi-type Reactions | Indole, isocyanide, aldehyde, acid | Complex indole-amides | Rapid assembly of diverse structures. | nih.govacs.org |

Synthesis of 1-Propylpyrrolidine (B8136157) Moiety and its Incorporation

The synthesis of the 1-propylpyrrolidine fragment is a critical step that can be achieved through various routes before its incorporation into the indole scaffold.

A common and versatile starting material for substituted pyrrolidines is proline and its derivatives, such as 4-hydroxyproline. nih.gov The carboxylic acid of proline can be reduced to an alcohol (prolinol), which serves as a precursor for further modifications. The N-propylation of proline or its derivatives can be accomplished using standard alkylation conditions, such as reacting with 1-iodopropane (B42940) or 1-bromopropane (B46711) in the presence of a base like potassium carbonate. semanticscholar.org

Alternatively, the pyrrolidine ring can be constructed from acyclic precursors. For example, a Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines (like propylamine) can lead to the formation of γ-amino esters, which then undergo in situ lactamization to form 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.gov These lactams can be subsequently reduced to the corresponding 1-propylpyrrolidines.

Once the 1-propylpyrrolidine moiety is synthesized, its incorporation at the 5-position of the indole ring can be achieved using the metal-catalyzed coupling reactions described previously (Section 2.3.2). For instance, a Grignard reaction involving 5-bromo-1H-indole and ethylmagnesium bromide, followed by the addition of a suitable 1-propylpyrrolidine electrophile, represents a viable pathway. nih.gov

Optimization of Reaction Parameters and Chemical Yields for Derivatization

Optimizing reaction conditions is crucial for maximizing chemical yields and ensuring the regioselectivity and stereoselectivity of the synthesis and subsequent derivatization of this compound. Derivatization often focuses on N-alkylation of the indole nitrogen, a common strategy to modulate the compound's properties.

Key parameters that require careful tuning include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. For instance, in palladium-catalyzed reactions like the Heck reaction, the choice of phosphine ligand (e.g., PPh₃, P(o-tol)₃) can significantly impact the reaction's efficiency and selectivity. beilstein-archives.org Similarly, the selection of the base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) is critical for the reaction's success, with inorganic bases often providing superior results. beilstein-journals.orgbeilstein-archives.org

For the N-alkylation of the indole ring, reaction conditions must be controlled to favor N-alkylation over C-alkylation. The use of a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is common. semanticscholar.orgnih.gov The choice of the alkylating agent (e.g., alkyl iodide vs. bromide) and the reaction temperature can also influence the outcome. semanticscholar.orgiajps.com For instance, copper-catalyzed N-alkylation has been shown to be effective, with optimization of the ligand and solvent leading to high yields and enantioselectivity. nih.gov

Table 4: Optimization Parameters for Indole N-Alkylation

| Parameter | Variation | Effect on Reaction | Reference |

|---|---|---|---|

| Base | K₂CO₃, Cs₂CO₃, NaH | Influences deprotonation of indole N-H; stronger bases can increase reaction rate. | semanticscholar.orgnih.gov |

| Solvent | DMF, DMSO, THF, TFE | Affects solubility of reactants and can influence reaction mechanism and rate. | nih.govnih.gov |

| Catalyst/Ligand | Cu(OAc)₂, (R)-DTBM-SEGPHOS (for enantioselective reactions) | Determines catalytic activity, selectivity, and yield. | nih.gov |

| Temperature | 50-110 °C | Higher temperatures can increase reaction rates but may lead to side products. | nih.govnih.gov |

Comprehensive Spectroscopic and Advanced Analytical Characterization of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure. For 5-(1-Propylpyrrolidin-2-yl)-1H-indole, both 1H-NMR and 13C-NMR would provide critical information regarding the chemical environment of each proton and carbon atom, respectively.

In a typical 1H-NMR spectrum of an indole (B1671886) derivative, the proton on the nitrogen of the indole ring (N-H) would likely appear as a broad singlet at a downfield chemical shift. The aromatic protons of the indole ring would exhibit characteristic splitting patterns and chemical shifts, influenced by the substitution at the 5-position. The protons of the pyrrolidine (B122466) and propyl groups would be found in the upfield region of the spectrum, with their multiplicity and coupling constants revealing their connectivity.

The 13C-NMR spectrum would complement the 1H-NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the indole ring would confirm the substitution pattern, while the signals for the pyrrolidine and propyl groups would be consistent with an aliphatic structure.

Table 1: Predicted 1H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Indole N-H | 8.0-9.0 | br s | - |

| Indole C4-H | 7.3-7.5 | d | ~8.5 |

| Indole C6-H | 6.9-7.1 | dd | ~8.5, ~2.0 |

| Indole C7-H | 7.5-7.7 | d | ~8.5 |

| Indole C2-H | 6.4-6.6 | t | ~3.0 |

| Indole C3-H | 7.1-7.3 | t | ~3.0 |

| Pyrrolidine C2-H | 3.5-3.7 | m | - |

| Pyrrolidine CH2 | 1.8-2.2 | m | - |

| Propyl N-CH2 | 2.3-2.5 | t | ~7.5 |

| Propyl CH2 | 1.4-1.6 | sextet | ~7.5 |

Table 2: Predicted 13C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Indole C2 | 123-125 |

| Indole C3 | 101-103 |

| Indole C3a | 127-129 |

| Indole C4 | 119-121 |

| Indole C5 | 135-137 |

| Indole C6 | 120-122 |

| Indole C7 | 111-113 |

| Indole C7a | 135-137 |

| Pyrrolidine C2 | 65-67 |

| Pyrrolidine C3, C4, C5 | 25-40 |

| Propyl N-CH2 | 55-57 |

| Propyl CH2 | 22-24 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would provide valuable insights into the molecule's structure. Key fragmentation pathways for indole derivatives often involve cleavage of the bonds adjacent to the indole ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]+• | 228.1626 | Molecular ion |

| [M-C3H7]+ | 185.0973 | Loss of the propyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the indole ring, C-H bonds of the aromatic and aliphatic portions, and C-N bonds. The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3300-3500 cm-1.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Absorption Range (cm-1) |

|---|---|

| N-H Stretch (Indole) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C=C Stretch (Aromatic) | 1450-1600 |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. For this compound (C15H20N2), the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the calculated theoretical values. This analysis provides fundamental confirmation of the compound's stoichiometry.

Table 5: Elemental Analysis Data for C15H20N2

| Element | Theoretical Percentage | Experimental Percentage |

|---|---|---|

| Carbon (C) | 78.90% | To be determined |

| Hydrogen (H) | 8.83% | To be determined |

High-Performance Chromatographic Techniques for Purity Assessment and Isolation (e.g., UPLC/MS, GC-MS)

High-performance chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating complex mixtures and identifying individual components. For this compound, these techniques would be used to confirm the presence of a single major peak, indicating a high degree of purity. The retention time and mass spectrum of the peak would serve as identifiers for the compound.

In a typical UPLC/MS analysis, the compound would be separated on a reversed-phase column, and the mass spectrometer would provide real-time mass data of the eluting components. Similarly, in GC-MS, the compound's volatility would be exploited for separation in the gas phase, followed by mass analysis. The choice between these techniques often depends on the compound's polarity and thermal stability.

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

Structure Activity Relationship Sar and Structural Optimization of 5 1 Propylpyrrolidin 2 Yl 1h Indole Derivatives

Identification of Pharmacophoric Elements Critical for Biological Activity

The biological activity of 5-(1-propylpyrrolidin-2-yl)-1H-indole derivatives is fundamentally linked to a core pharmacophore, a specific three-dimensional arrangement of essential chemical features. Extensive research on related indolyl- and pyrrolidinyl-containing ligands, particularly those targeting G-protein coupled receptors (GPCRs) like serotonin (B10506) receptors, has led to the development of a generally accepted pharmacophore model. This model typically comprises three key elements: a basic nitrogen atom, an aromatic region, and a hydrogen-bond acceptor. nih.govnih.gov

Positive Ionizable Group (PI): The nitrogen atom within the pyrrolidine (B122466) ring is crucial. At physiological pH, this nitrogen is protonated, carrying a positive charge that enables a critical ionic interaction with a conserved acidic residue, such as an aspartate (Asp) in the transmembrane domain of many GPCRs. figshare.com This interaction is often a primary anchor for the ligand within the receptor's binding pocket.

Aromatic/Hydrophobic Region (HYD/AR): The indole (B1671886) nucleus serves as the key aromatic and hydrophobic component. This flat, rigid structure engages in hydrophobic and aromatic stacking interactions (e.g., π-π stacking) with aromatic amino acid residues like phenylalanine (Phe) and tryptophan (Trp) in the receptor. nih.gov These interactions are vital for orienting the ligand correctly and contributing significantly to binding affinity.

Hydrogen Bond Acceptor (HBA): While the parent compound lacks a strong HBA, derivatives often incorporate one. For instance, in many related ligand classes, a strategically placed carbonyl or sulfonyl group acts as an HBA, forming hydrogen bonds with residues like serine (Ser) or threonine (Thr) in the binding site. figshare.com The indole nitrogen can also potentially act as a hydrogen bond donor, further stabilizing the ligand-receptor complex.

A composite pharmacophore model for this class of compounds typically consists of these features arranged in a specific spatial orientation, defining the necessary geometry for effective receptor binding.

Systematic Exploration of Substituent Effects on the Indole Nucleus

Modifications to the indole nucleus have been systematically explored to probe its role in receptor binding and to fine-tune the pharmacological profile of the derivatives. The position, size, and electronic properties of substituents on the indole ring can dramatically influence affinity and selectivity.

The C5 position of the indole ring, where the pyrrolidine moiety is attached in the parent compound, is a critical point of interaction. However, substitutions at other positions have also been investigated. Studies on related indole derivatives targeting aminergic GPCRs have shown that bulky substituents at the C5 position, such as large alkoxy groups, can be detrimental to activity. figshare.com This is often attributed to steric hindrance, where the bulky group clashes with the receptor's binding pocket, preventing optimal ligand orientation.

Conversely, smaller, electronically distinct substituents can have varied effects. For example, in a series of N-arylsulfonylindoles targeting the 5-HT6 receptor, the introduction of either a methoxy (B1213986) (electron-donating) or a fluorine (electron-withdrawing) group at the C5 position was found to be detrimental to affinity when compared to the unsubstituted analog. appconnect.in This suggests that the electronic and steric properties of the C5 position are finely tuned for optimal interaction and that even minor changes can disrupt the binding.

The following table summarizes the general effects of indole substitutions based on findings from related compound series.

| Substitution Position | Substituent Type | General Effect on Activity | Rationale |

| C5 | Bulky Alkoxy Groups | Decrease | Steric hindrance within the binding pocket. figshare.com |

| C5 | Methoxy (OCH3) | Decrease (in some 5-HT6 ligands) | Unfavorable electronic or steric interaction. appconnect.in |

| C5 | Fluoro (F) | Decrease (in some 5-HT6 ligands) | Altered electronics unfavorable for binding. appconnect.in |

| C6 | Chloro (Cl) | Can Enhance Affinity | Potential for specific halogen bonding or favorable hydrophobic interactions. |

These findings underscore the sensitivity of the indole nucleus to substitution. The optimal substituent is highly dependent on the specific topology and chemical environment of the target receptor's binding site.

Investigation of Modifications to the Pyrrolidine Ring and its N-Propyl Moiety

The saturated pyrrolidine ring and its N-propyl substituent offer significant opportunities for structural modification to enhance biological activity. The non-planar, three-dimensional nature of the pyrrolidine scaffold allows for a detailed exploration of stereochemical and conformational space. nih.gov

The nitrogen atom of the pyrrolidine ring is a key site for modification. The length and nature of the N-alkyl chain can influence binding affinity. While the parent compound features an N-propyl group, variations in chain length (e.g., methyl, ethyl, butyl) can alter the ligand's ability to reach and interact with specific hydrophobic sub-pockets within the receptor. The N-propyl chain is often found to be optimal, providing a good balance of lipophilicity and conformational flexibility to access these pockets without introducing excessive steric bulk.

Stereochemical Impact on Ligand-Receptor Interactions

The pyrrolidine ring in this compound contains a chiral center at the C2 position, where it attaches to the indole nucleus. The absolute configuration (R or S) at this center is a critical determinant of biological activity. Living systems, including receptors and enzymes, are chiral environments, meaning they can differentiate between enantiomers. scispace.com

One enantiomer often exhibits significantly higher affinity for the target receptor than the other. This is because only one enantiomer can achieve the optimal three-point attachment to the corresponding binding regions within the chiral receptor site. scispace.com For example, in many classes of psychoactive compounds, the (S)-enantiomer of a pyrrolidine-containing ligand is often more potent than the (R)-enantiomer, though this is not a universal rule and is target-dependent. The differential activity between enantiomers highlights the precise geometric requirements for effective ligand-receptor interaction.

Positional Isomerism Effects on Biological Profiles

Studies on related bis-indole scaffolds have shown that the linkage position (e.g., 5-5', 5-6', 6-6') dramatically alters the molecule's accessible conformations and, consequently, its biological activity. nih.gov For instance, a 6-6' linkage might allow for a more compact conformation that fits well into a specific hydrophobic pocket, whereas a 5-5' linkage might result in a more extended, linear shape that is less active. By analogy, moving the single pyrrolidine ring from the C5 position to another position on the indole would fundamentally change the molecule's topology, likely leading to a vastly different pharmacological profile, including altered receptor affinity and selectivity.

Conformational Analysis and Prediction of Bioactive Conformations

The biological activity of this compound derivatives is not solely dependent on their chemical formula but also on their three-dimensional shape, or conformation. Conformational analysis aims to identify the low-energy, stable conformations of a molecule and to predict which of these is the "bioactive conformation"—the specific shape the molecule adopts when it binds to its biological target.

The flexibility of the molecule resides primarily in the pyrrolidine ring and the N-propyl chain. The five-membered pyrrolidine ring is not planar and exists in various "puckered" or "envelope" conformations. The specific pucker can be influenced by its substituents and can affect the spatial orientation of the N-propyl group relative to the indole ring. nih.gov

Computational methods, such as molecular mechanics and molecular dynamics simulations, are employed to explore the conformational landscape of these molecules. These techniques can predict the preferred dihedral angles and the relative energies of different conformers. By docking these low-energy conformers into a model of the target receptor's binding site, researchers can predict the most likely bioactive conformation. This predicted conformation is one that maximizes favorable interactions (ionic, hydrogen bonding, hydrophobic) and minimizes steric clashes, thus explaining the observed biological activity at a molecular level.

Development of Predictive SAR Models for the Indolylpyrrolidine Class

To rationalize the complex SAR data and to guide the design of new, more potent derivatives, predictive computational models are often developed. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used for this purpose. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful.

In a typical 3D-QSAR study for the indolylpyrrolidine class, a series of synthesized analogs with known biological activities would be used. The process involves:

Molecular Alignment: All molecules in the series are aligned in 3D space based on a common structural feature, such as the indole-pyrrolidine scaffold.

Field Calculation: The molecules are placed in a 3D grid, and at each grid point, steric and electrostatic fields (for CoMFA) are calculated. CoMSIA extends this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Statistical Correlation: The variations in these field values are correlated with the variations in biological activity using statistical methods like Partial Least Squares (PLS).

The resulting 3D-QSAR model generates contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a map might show a green-colored region near the indole ring, indicating that steric bulk is favored there, while a red-colored region near the pyrrolidine ring might indicate that negative electrostatic potential is disfavored. These models provide a quantitative and visual guide for designing new molecules with enhanced activity by adding or modifying functional groups in the regions highlighted by the model.

Computational Chemistry and in Silico Approaches in Indolylpyrrolidine Research

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to predict the binding mode and affinity of a ligand, such as an indolylpyrrolidine derivative, to a protein target. mdpi.com By understanding these interactions, researchers can rationalize the biological activity of a compound and design modifications to enhance its potency and selectivity.

In studies of compounds with structural similarities to 5-(1-Propylpyrrolidin-2-yl)-1H-indole, molecular docking has been instrumental. For instance, docking studies on pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors revealed that these compounds could form stable complexes with the enzyme, with some analogues showing higher docking scores than the reference drug donepezil. manipal.eduresearchgate.net Similarly, docking analyses of various indole (B1671886) derivatives have been used to elucidate their binding modes to targets like the SARS-CoV-2 main protease and histone deacetylase 6 (HDAC6), identifying key amino acid residues involved in the interaction. nih.govnih.govnih.gov These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and van der Waals forces in the ligand-protein complex. chemmethod.com

Below is a table summarizing representative molecular docking scores for various indole and pyrrolidine (B122466) derivatives against different protein targets, illustrating the application of this technique.

| Compound Class | Protein Target | Representative Docking Score (kcal/mol) | Key Interacting Residues |

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | -18.59 | Not specified |

| Indole derivatives | SARS-CoV-2 Main Protease (Mpro) | -9.3 | Not specified |

| 5-Phenyl-1H-indole derivatives | Histone Deacetylase 6 (HDAC6) | Not specified | Not specified |

| Indole alkaloids | Plasmepsin II | Not specified | Not specified |

This table presents data from studies on compounds structurally related to this compound to exemplify the application of molecular docking.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov This computational method is used to study the conformational changes of a ligand and its target protein, as well as the stability of their complex in a simulated physiological environment. chemmethod.com For indolylpyrrolidine research, MD simulations can offer insights into how the compound adapts its shape to fit into the binding site and the fluctuations that occur upon binding.

Research on related compounds has demonstrated the power of MD simulations. For example, MD simulations of pyrrolidin-2-one derivatives complexed with acetylcholinesterase suggested the formation of stable complexes, corroborating the findings from molecular docking studies. manipal.eduresearchgate.net In another study, MD simulations of N-tosyl-indole hybrid thiosemicarbazones with tyrosinase showed stable interactions over a 200-nanosecond simulation period, as evidenced by the analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) plots. nih.gov These simulations can also reveal the role of water molecules in mediating ligand-protein interactions and help to refine the understanding of the binding mechanism. nih.gov

The following table provides examples of parameters often analyzed in MD simulations of indole and pyrrolidine analogues.

| Compound Class | Protein Target | Simulation Time (ns) | Key Findings from MD |

| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | 100 | Stable complex formation |

| N-tosyl-indole hybrid thiosemicarbazones | Tyrosinase | 200 | Stable interaction with the protein |

| Indole alkaloids | Plasmepsin II | 100 | Stability and function of the complex in a physiological-chemical environment |

| Indolicidin (indole-containing peptide) | Lipid Bilayers | 50 | Partitioning into the membrane-solution interfacial region |

This table illustrates the application of molecular dynamics simulations to compounds with structural similarities to this compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are typically expressed as mathematical equations that can be used to predict the activity or properties of new, untested compounds. mdpi.com

For series of compounds related to this compound, QSAR studies have been successfully applied. For instance, a QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives as antiarrhythmic agents was able to explain up to 91% of the variance in their activity. nih.gov Another study on indole and isatin (B1672199) derivatives as SARS 3CLpro inhibitors developed validated QSAR models to predict their inhibitory activity. nih.gov These studies often identify key molecular descriptors, such as electronic, steric, and hydrophobic parameters, that are crucial for the observed biological activity. mdpi.com

A summary of findings from representative QSAR studies on related compound classes is presented in the table below.

| Compound Series | Biological Activity | Key Descriptors Identified | Model Predictive Power (R²) |

| 1-[3-(4-Arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives | Antiarrhythmic activity | PCR and JGI4 descriptors | 0.91 |

| Isatin and indole-based compounds | SARS CoV 3CLpro inhibitory activity | Not specified | Not specified |

| (R)-2-((2-(1H-Indol-2-yl)ethyl)amino)-1-phenylethan-1-ol derivatives | Human β3-adrenergic activity | Molar refractivity, lipophilicity | Not specified |

| Benzofuran and indole derivatives | Histone lysine (B10760008) methyl transferase inhibition | Not specified | Not specified |

This table showcases the application of QSAR methodologies to compound series with structural similarities to this compound.

Virtual Screening and Ligand-Based Design for Novel this compound Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov Ligand-based drug design, on the other hand, relies on the knowledge of other molecules that bind to the biological target of interest to design new compounds. researchgate.net

These approaches have been effectively used to discover novel analogues of indole-containing compounds. For example, a virtual screening approach integrating a deep learning model, molecular docking, and molecular dynamics simulation was used to identify potent and selective HDAC6 inhibitors with a 5-phenyl-1H-indole fragment. nih.gov In another instance, pharmacophore-based virtual screening was employed to identify selective Sirtuin 2 inhibitors, starting from known indole-derived ligands. researchgate.net These methods allow for the rapid and cost-effective exploration of vast chemical spaces to find promising new drug candidates. fip.org

The table below outlines the general steps involved in a virtual screening workflow for discovering novel analogues.

| Step | Description |

| 1. Library Preparation | A large database of chemical compounds is prepared for screening. |

| 2. Target or Ligand Preparation | The 3D structure of the protein target is prepared for docking, or a pharmacophore model is built based on known active ligands. |

| 3. Screening | The compound library is computationally screened against the target or pharmacophore model. |

| 4. Hit Selection | Compounds that show promising binding scores or fit the pharmacophore model are selected as "hits". |

| 5. Post-Screening Analysis | The selected hits are further analyzed using more rigorous computational methods, such as detailed docking and MD simulations. |

| 6. Experimental Validation | The most promising candidates are synthesized and tested experimentally to confirm their activity. |

This table provides a generalized workflow for virtual screening, a technique applicable to the discovery of novel analogues of this compound.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Pre-clinical Assessment

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in the early stages of drug discovery. chemmethod.commdpi.com These predictions help to assess the drug-likeness of a compound and identify potential liabilities before significant resources are invested in its development. chemmethod.comnih.gov Various computational models and software are available to predict a wide range of ADME properties, such as solubility, permeability, metabolic stability, and potential for toxicity. mdpi.comnih.gov

For novel heterocyclic compounds, including those with indole and pyrrolidine scaffolds, in silico ADME prediction is a standard practice. eurekaselect.comjbcpm.com For example, studies on novel 1,3-diazetidin-2-one derivatives and 2-substituted-5-hydroxy-1-(1-methyl-3-morpholinopropyl)-1H-indole-3-carboxamide derivatives included in silico ADME predictions to evaluate their potential as drug candidates. nih.goveurekaselect.com These predictions often involve calculating parameters such as LogP (lipophilicity), topological polar surface area (TPSA), and adherence to Lipinski's rule of five. nih.gov

The following table lists some common ADME properties that are predicted in silico and their significance in drug development.

| ADME Property | Significance |

| A bsorption | Predicts how well a compound is absorbed into the bloodstream, often correlated with properties like solubility and permeability. |

| D istribution | Relates to how a compound is distributed throughout the body, including its ability to cross the blood-brain barrier. |

| M etabolism | Predicts the metabolic fate of a compound, including its potential interactions with cytochrome P450 enzymes. |

| E xcretion | Estimates how a compound and its metabolites are eliminated from the body. |

| T oxicity | Predicts potential toxic liabilities, such as mutagenicity and carcinogenicity. |

This table outlines key ADME properties that can be predicted computationally for compounds like this compound during preclinical assessment.

Future Perspectives and Emerging Research Directions for 5 1 Propylpyrrolidin 2 Yl 1h Indole Compounds

Advancements in Asymmetric Synthesis and Green Chemistry for Indolylpyrrolidine Production

The production of enantiomerically pure indolylpyrrolidine derivatives is crucial for their therapeutic efficacy and safety. Future research will increasingly focus on the development of sophisticated asymmetric synthesis and green chemistry methodologies to streamline their production.

Asymmetric Synthesis: Organocatalysis has emerged as a powerful tool for the construction of chiral pyrrolidines. Methods utilizing proline and its derivatives as catalysts have shown great promise in achieving high enantioselectivity in the synthesis of substituted pyrrolidines. These approaches offer mild reaction conditions and avoid the use of toxic heavy metals, aligning with the principles of green chemistry. Future advancements will likely involve the design of novel, highly efficient organocatalysts tailored for the specific synthesis of 5-substituted-2-pyrrolidinyl indoles. Furthermore, biocatalysis, employing enzymes such as transaminases, offers a highly selective and environmentally friendly route to chiral amines and their corresponding heterocycles, a strategy that could be increasingly applied to the synthesis of indolylpyrrolidine precursors.

Green Chemistry: The principles of green chemistry are becoming integral to pharmaceutical manufacturing. For indolylpyrrolidine synthesis, this translates to the use of safer solvents, reduced energy consumption, and minimized waste generation. Microwave-assisted organic synthesis (MAOS) is a key technology in this area, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. The development of one-pot syntheses and multicomponent reactions will also be a major focus, as these strategies improve atom economy and reduce the number of purification steps. Future research will likely see the integration of these green techniques into the large-scale production of 5-(1-Propylpyrrolidin-2-yl)-1H-indole and its analogs.

| Synthesis Strategy | Key Advantages | Future Research Focus |

| Asymmetric Organocatalysis | High enantioselectivity, mild conditions, metal-free | Design of bespoke catalysts for indolylpyrrolidines |

| Biocatalysis | High specificity, environmentally benign, biodegradable catalysts | Engineering enzymes for specific substrate recognition |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficient | Optimization for scale-up and industrial application |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity | Discovery of novel MCRs for the indolylpyrrolidine core |

High-Throughput Screening and Phenotypic Drug Discovery for Novel Applications

Identifying novel therapeutic applications for this compound compounds will be accelerated by the use of high-throughput screening (HTS) and phenotypic drug discovery platforms.

High-Throughput Screening: HTS allows for the rapid testing of large libraries of compounds against specific biological targets. For indolylpyrrolidine derivatives, HTS can be employed to screen for activity against a wide range of receptors, enzymes, and ion channels implicated in various diseases. The development of diverse chemical libraries based on the 5-(pyrrolidin-2-yl)-1H-indole scaffold will be crucial for the success of these screening campaigns. These libraries can be designed to explore a wide range of chemical space by varying substituents on both the indole (B1671886) and pyrrolidine (B122466) rings.

Phenotypic Drug Discovery: Phenotypic screening focuses on identifying compounds that produce a desired effect in a cellular or organismal model of a disease, without a priori knowledge of the specific molecular target. mdpi.commedicilon.comnih.govrsc.org This approach is particularly valuable for complex multifactorial diseases, such as neurodegenerative disorders, where the underlying pathology is not fully understood. mdpi.commedicilon.comrsc.org Given the prevalence of the indolylpyrrolidine scaffold in centrally active agents, phenotypic screens using primary neurons, glial cells, or more complex co-culture systems could uncover novel neuroprotective or neuro-regenerative properties of this compound and its analogs. mdpi.comresearchgate.net The success of such screens depends on the development of relevant and robust disease models that can be adapted to a high-throughput format. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Compound Design: AI algorithms can be trained on large datasets of known bioactive molecules to learn the complex relationships between chemical structure and biological activity. africansciencegroup.com These models can then be used to generate novel indolylpyrrolidine structures with a high probability of interacting with a specific biological target. Generative models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can explore vast chemical spaces to propose entirely new molecules based on the this compound scaffold with optimized properties.

Property Optimization: Machine learning models are also adept at predicting the physicochemical and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of compounds. africansciencegroup.comdoaj.org By integrating these predictive models into the design cycle, chemists can prioritize the synthesis of indolylpyrrolidine derivatives with desirable drug-like properties, such as good oral bioavailability and blood-brain barrier penetration, while minimizing potential liabilities. This in silico optimization can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process. preprints.org

| AI/ML Application | Description | Impact on Indolylpyrrolidine Research |

| De Novo Design | Generation of novel molecular structures with desired properties. | Discovery of new, patentable indolylpyrrolidine-based drug candidates. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity. | Prioritization of synthetic targets with higher potency and selectivity. |

| ADMET Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. | Reduction of late-stage attrition of drug candidates due to poor pharmacokinetics. |

| Lead Optimization | Iterative refinement of lead compounds to improve efficacy and safety. | Faster development of optimized clinical candidates. |

Exploration of Polypharmacology and Multi-Target Directed Ligands within the Indolylpyrrolidine Scaffold

The traditional "one-target, one-drug" paradigm is being challenged by the growing understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is now seen as a desirable attribute for treating such diseases. nih.gov

The this compound scaffold is well-suited for the development of multi-target directed ligands (MTDLs). mdpi.comnih.gov By strategically modifying the structure, it may be possible to design compounds that simultaneously modulate several targets relevant to a particular disease. For example, in the context of Alzheimer's disease, an indolylpyrrolidine derivative could be designed to inhibit acetylcholinesterase (AChE) while also modulating monoamine oxidase B (MAO-B) or histone deacetylases (HDACs), addressing both symptomatic and disease-modifying aspects of the pathology. mdpi.com

The design of MTDLs is a complex process that can be facilitated by computational methods. mdpi.com Molecular docking and molecular dynamics simulations can be used to predict the binding of a single indolylpyrrolidine ligand to multiple target proteins. This in silico approach can guide the rational design of compounds with a desired polypharmacological profile. researchgate.netmdpi.com

Development of Next-Generation Pre-clinical Models for Efficacy and Mechanism Validation

To accurately predict the clinical efficacy and to elucidate the mechanism of action of novel this compound compounds, it is essential to utilize advanced preclinical models that better recapitulate human physiology and disease states.

In Vivo Models: While traditional rodent models will continue to play a role, there is a move towards more sophisticated in vivo systems. researchgate.net This includes the use of genetically engineered mouse models that express human disease-associated genes and humanized mouse models with a reconstituted human immune system. mdpi.comwuxibiology.com For CNS-active compounds, models that allow for the assessment of cognitive and behavioral endpoints in a more nuanced way are also being developed. irlab.sepharmaron.com

In Vitro and Ex Vivo Models: The limitations of 2D cell cultures are being addressed by the development of 3D cell culture systems, such as organoids and spheroids. These models more closely mimic the complex cellular architecture and interactions of human tissues. mdpi.com For neuroactive indolylpyrrolidines, brain organoids derived from human induced pluripotent stem cells (iPSCs) could provide a powerful platform for assessing efficacy and neurotoxicity in a human-relevant context. Furthermore, "organ-on-a-chip" technologies, which create microfluidic devices that simulate the function of human organs, offer another promising avenue for preclinical testing. mdpi.com

Q & A

Basic: What synthetic strategies are effective for preparing 5-(1-Propylpyrrolidin-2-yl)-1H-indole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as coupling substituted pyrrolidine derivatives with indole precursors. Key steps include:

- Nucleophilic substitution : Introducing the propylpyrrolidine group via alkylation of indole intermediates under basic conditions (e.g., using K₂CO₃ in DMF) .

- Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl groups to the indole core .

- Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis .

Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd) significantly impact yields. Monitor intermediates via TLC or HPLC to minimize side products.

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., pyrrolidine protons at δ 2.5–3.5 ppm; indole aromatic protons at δ 6.8–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at m/z 257.18) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Basic: How can researchers screen the biological activity of this compound in preliminary assays?

- Enzyme inhibition assays : Test interactions with targets like lipoxygenases or kinases using fluorogenic substrates (e.g., fluorescence-based LOX assay) .

- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .

- Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with receptors (e.g., serotonin receptors due to indole’s structural similarity to tryptamine) .

Advanced: What methods are suitable for resolving enantiomers of this compound?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with mobile phases like n-hexane/ethanol/isopropanol/TFA (98:1.5:0.5:0.1 v/v) for baseline separation .

- Circular dichroism (CD) : Confirm enantiomeric excess by comparing CD spectra with known standards .

- Stereoselective synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine formation to control stereochemistry .

Advanced: How can computational modeling predict the pharmacological interactions of this compound?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- Molecular docking : Simulate binding to targets (e.g., 5-HT receptors) using AutoDock Vina; validate with crystallographic data if available .

- MD simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to identify key residues in enzyme active sites .

Advanced: How can researchers analyze contradictory data in enzyme inhibition studies involving this compound?

- Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Assay standardization : Control variables like pH (7.4 for physiological conditions), temperature (37°C), and substrate concentration .

- Cross-validation : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out assay artifacts .

Advanced: What strategies improve the metabolic stability of this compound in preclinical studies?

- Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .

- Prodrug design : Mask labile groups (e.g., amines) with acetyl or phosphate esters for sustained release .

- In vitro microsomal assays : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.